molecular formula C10H14O2 B2422321 (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol CAS No. 1344920-86-0

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol

Cat. No.: B2422321
CAS No.: 1344920-86-0
M. Wt: 166.22
InChI Key: HHALPRVTSRTBPP-QMMMGPOBSA-N
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Description

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as 2-methoxy-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of various alcohol derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-methoxy-4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-methoxy-4-methylphenol: Lacks the ethan-1-ol moiety but shares the methoxy and methyl groups on the phenyl ring.

    1-(2-methoxy-4-methylphenyl)ethan-1-one: Contains a ketone group instead of an alcohol group.

Uniqueness

(1S)-1-(2-methoxy-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(1S)-1-(2-methoxy-4-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALPRVTSRTBPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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